cis-4-(Aminomethyl)cyclohexanol hydrochloride chemical properties
cis-4-(Aminomethyl)cyclohexanol hydrochloride chemical properties
An In-Depth Technical Guide to cis-4-(Aminomethyl)cyclohexanol Hydrochloride
Executive Summary
This technical guide provides a comprehensive overview of cis-4-(Aminomethyl)cyclohexanol hydrochloride (CAS No: 1236132-25-4), a versatile bifunctional molecule of significant interest to researchers and professionals in drug development and chemical synthesis. The document elucidates the compound's core chemical and physical properties, established synthetic and analytical methodologies, and key applications. By grounding technical data with mechanistic insights, this guide serves as an essential resource for leveraging this compound's unique structural attributes in medicinal chemistry, enzyme-ligand studies, and as a pivotal building block for complex molecular architectures.
Chemical Identity and Core Properties
cis-4-(Aminomethyl)cyclohexanol hydrochloride is a cyclohexanol derivative distinguished by the presence of a primary amine and a hydroxyl group positioned in a 1,4-cis relationship on the cyclohexane ring.[1] This specific stereochemistry, where both functional groups are on the same face of the ring, dictates its three-dimensional conformation and subsequent reactivity.[1] The molecule typically adopts a stable chair conformation.[1] The hydrochloride salt form significantly enhances its stability and solubility in aqueous media, which is advantageous for both reaction chemistry and biological assays.[1]
Structural and Physicochemical Data
The fundamental properties of cis-4-(Aminomethyl)cyclohexanol hydrochloride are summarized below. It is critical to distinguish this compound from its structural analogs, such as cis-4-aminocyclohexanol hydrochloride (which lacks the methylene spacer) and the trans-isomer, as their properties and applications differ significantly.
| Property | Value | Reference(s) |
| IUPAC Name | 4-(aminomethyl)cyclohexan-1-ol;hydrochloride | [1] |
| CAS Number | 1236132-25-4 | [1][2] |
| Molecular Formula | C₇H₁₆ClNO | [1] |
| Molecular Weight | 165.66 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Storage Conditions | Store at room temperature in a dry, cool, and well-ventilated place. Keep container tightly sealed. | [3][4] |
| InChI Key | DWWWGZSFABKRSP-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
The synthesis of cis-4-(Aminomethyl)cyclohexanol hydrochloride requires careful control of stereochemistry to ensure the desired cis configuration is obtained with high purity.
Primary Synthetic Pathway
A common and effective laboratory-scale synthesis involves a two-step process starting from a suitable precursor, such as a nitromethyl derivative. This methodology is valued for its reliability and directness.
-
Reduction of a Nitro Precursor : The synthesis typically begins with the reduction of cis-4-(nitromethyl)cyclohexanol. This transformation is efficiently carried out using catalytic hydrogenation, often with hydrogen gas over a palladium catalyst (Pd/C).[1] This step is highly selective for the nitro group, leaving the hydroxyl group intact.
-
Salt Formation : Following the reduction, the resulting primary amine, cis-4-(aminomethyl)cyclohexanol, is treated with hydrochloric acid (HCl), often dissolved in an organic solvent like dioxane or isopropanol. This reaction protonates the basic amine, yielding the stable and crystalline hydrochloride salt.
Caption: General synthetic workflow for cis-4-(Aminomethyl)cyclohexanol HCl.
Analytical Validation Protocol
Confirming the identity, purity, and stereochemistry of the final product is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
Objective: To verify the structural integrity and purity of synthesized cis-4-(Aminomethyl)cyclohexanol hydrochloride.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The resulting spectrum should confirm the presence of all expected protons. Critically, the coupling constants (J-values) of the protons on the cyclohexane ring are diagnostic of their spatial relationship. Protons in a cis configuration exhibit characteristic coupling patterns that differ from the trans-isomer, allowing for unambiguous stereochemical assignment.[1]
-
¹³C NMR : Provides confirmation of the number of unique carbon environments, corresponding to the seven carbons in the molecule's backbone.
-
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) :
-
Purpose : To assess purity and confirm molecular weight.
-
Column : A C18 reverse-phase column (e.g., Agilent Zorbax SB-C18) is typically effective.[1]
-
Mobile Phase : A gradient of acetonitrile and water containing a small amount of an acid modifier like 0.1% formic acid.
-
Detection : UV detection (if applicable, though often weak for this compound) coupled with a mass spectrometer (MS). The MS detector should be set to scan for the parent ion mass corresponding to the free base ([M+H]⁺). This method can effectively separate the cis-isomer from the trans-isomer and other process-related impurities.[1]
-
-
Melting Point Analysis :
-
Determine the melting point of the crystalline solid and compare it to literature values for analogous compounds to provide a general assessment of purity. For instance, the related compound cis-4-amino-cyclohexanol hydrochloride has a reported melting point of 193-200 °C.[5] A sharp melting range is indicative of high purity.
-
Applications in Research and Drug Development
The utility of cis-4-(Aminomethyl)cyclohexanol hydrochloride stems from its bifunctional nature, making it a valuable building block for creating molecules with specific three-dimensional orientations.
Intermediate in Pharmaceutical Synthesis
This compound serves as a critical synthetic intermediate in the development of various therapeutic agents.[1]
-
Mucolytic Agents : It is a documented precursor in the synthesis of Ambroxol hydrochloride, a widely used medication that breaks down phlegm in the respiratory tract.[1]
-
Antihypertensive Agents : Research has explored its use as a scaffold for novel antihypertensive drugs.[1][6] The hypothesis is that the molecule's functional groups can interact with enzymes or receptors involved in blood pressure regulation.[1]
Caption: Application pathways for cis-4-(Aminomethyl)cyclohexanol HCl.
Tool for Biological Research
Beyond synthesis, the molecule's defined structure is valuable for fundamental research. The primary amine and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions with biological targets.[1] This makes it a useful tool for:
-
Structure-Activity Relationship (SAR) Studies : By incorporating this rigid scaffold into a series of potential drug candidates, researchers can systematically probe how the spatial arrangement of functional groups affects biological activity.
-
Enzyme-Ligand Interaction Studies : It can be used as a fragment or control compound to study the binding mechanisms within enzyme active sites.[1]
Safety, Handling, and Storage
Proper handling of cis-4-(Aminomethyl)cyclohexanol hydrochloride is essential to ensure laboratory safety. The compound is intended for research and development purposes only and is not for human or veterinary use.[1][7]
-
Hazard Identification : May cause skin irritation, serious eye irritation/damage, and respiratory irritation.[1][4] It is classified as harmful if swallowed.[5][8]
-
Personal Protective Equipment (PPE) :
-
Handling Procedures :
-
Storage :
References
-
cis-4-(Aminomethyl)cyclohexanol hydrochloride. (n.d.). Crysdot LLC. Retrieved from [Link]
-
cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]
- Synthesis of trans-4-aminomethyl-cyclohexane-1-carboxylic acid hydrochloride. (n.d.). Google Patents.
-
Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. (2020). Publication Server of the University of Greifswald. Retrieved from [Link]
-
One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (2020). ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. keyorganics.net [keyorganics.net]
- 3. cis-4-(aminomethyl)cyclohexanol hydrochloride | 1236132-25-4 [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. cis-4-Amino-cyclohexanol hydrochloride 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. cis-4-Aminocyclohexanol hydrochloride | 56239-26-0 [chemicalbook.com]
- 7. cis-4-Aminocyclohexanol hydrochloride - Safety Data Sheet [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
